Gingerenone A Gingerenone A Gingerenone A is a diarylheptanoid.
Gingerenone A is a natural product found in Zingiber officinale with data available.
Brand Name: Vulcanchem
CAS No.: 128700-97-0
VCID: VC0519493
InChI: InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3/b6-4+
SMILES: COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O
Molecular Formula: C21H24O5
Molecular Weight: 356.4 g/mol

Gingerenone A

CAS No.: 128700-97-0

Cat. No.: VC0519493

Molecular Formula: C21H24O5

Molecular Weight: 356.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Gingerenone A - 128700-97-0

Specification

CAS No. 128700-97-0
Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
IUPAC Name (E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one
Standard InChI InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3/b6-4+
Standard InChI Key FWDXZNKYDTXGOT-GQCTYLIASA-N
Isomeric SMILES COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)OC)O
SMILES COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O
Canonical SMILES COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O
Appearance Solid powder

Introduction

Chemical Profile and Sources of Gingerenone A

Gingerenone A (C₂₁H₂₄O₅; molecular weight: 356.4 g/mol) is a polyphenolic compound characterized by a diarylheptanoid skeleton with two aromatic rings connected by a seven-carbon chain . Its IUPAC name, (E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one, reflects the presence of methoxy and hydroxyl groups critical for its bioactivity . The compound is sparingly soluble in aqueous solutions but dissolves readily in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL .

In ginger rhizomes, Gingerenone A exists alongside structurally related compounds like 6-shogaol and 6-gingerol, though it exhibits distinct biological effects . Extraction protocols typically involve ethanol or methanol solvents, followed by chromatographic purification .

Mechanisms of Action: Senolytic, Anti-Cancer, and Metabolic Effects

Senolytic Activity and Senescence Suppression

Gingerenone A selectively eliminates senescent cells—dysfunctional cells linked to aging and age-related diseases—by inducing apoptosis through caspase-3 activation and downregulating the anti-apoptotic protein Bcl-XL . In human fibroblast models, it reduced senescent cell viability by 40–60% at 10–20 μM concentrations while sparing non-senescent cells . Comparative studies with the senolytic cocktail dasatinib + quercetin (D+Q) showed Gingerenone A’s superior specificity, with minimal off-target effects . Additionally, it suppresses the senescence-associated secretory phenotype (SASP), reducing pro-inflammatory cytokines like IL-6 by 50–70% in treated cells .

Anti-Proliferative and Pro-Senescence Effects in Cancer

Table 1: IC₅₀ Values of Gingerenone A in Cancer Cell Lines

Cell LineIC₅₀ (μM)Assay TypeDurationSource
SKBR3 (Breast)50.41ATP48 h
MCF7 (Breast)42.67ATP48 h
MDA-MB-23156.29ATP48 h
Sk-Hep-1 (Liver)27.5Trypan Blue24 h

Metabolic Modulation: Anti-Obesity and Insulin Sensitization

In high-fat diet-fed mice, Gingerenone A (10–50 mg/kg/day) reduced adipose tissue mass by 30–40% and suppressed pro-inflammatory cytokines (TNF-α, IL-6) by 50% via AMP-activated protein kinase (AMPK) activation . In 3T3-L1 adipocytes, it inhibited lipid accumulation by 60–80% at 40 μM and enhanced insulin receptor tyrosine phosphorylation, improving glucose uptake by 2.5-fold . These effects were linked to S6 kinase 1 (S6K1) inhibition, which reverses insulin resistance by modulating PI3K-Akt signaling .

In Vitro and Preclinical Pharmacological Data

In Vitro Pharmacodynamics

  • Senolytic Activity: 10–20 μM Gingerenone A reduced SA-β-galactosidase activity by 40–50% in senescent fibroblasts .

  • ROS Induction: 80 μM Gingerenone A increased ROS levels in MCF7 cells by 3.2-fold within 3 hours .

  • Gene Regulation: Upregulation of EDN1 (endothelin-1) and TAGLN (transgelin) by 4–5-fold in breast cancer cells, markers of cellular senescence .

Table 2: Senescence-Associated Gene Primers Used in Gingerenone A Studies

GeneForward Primer (5'→3')Reverse Primer (5'→3')Amplicon Length
EDN1CAGCAGTCTTAGGCGCTGAGACTCTTTATCCATCAGGGACGAG126 bp
CDKN1AGACACCACTGGAGGGTGACTCAGGTCCACATGGTCTTCCT172 bp
TAGLNTGGCGTGATTCTGAGCAAGACTGCCAAGCTGCCCAA240 bp

In Vivo Pharmacokinetics

  • Bioavailability: Oral administration in mice showed a plasma half-life of 2.5–3.5 hours and peak concentration (Cₘₐₓ) of 1.2 μg/mL at 50 mg/kg .

  • Tissue Distribution: Highest accumulation in liver and adipose tissue, with negligible central nervous system penetration .

Therapeutic Implications and Future Directions

Aging and Age-Related Diseases

Gingerenone A’s senolytic activity positions it as a candidate for treating frailty, osteoarthritis, and neurodegenerative disorders. Combined with its SASP-suppressing effects, it may delay multi-organ dysfunction in aged populations .

Oncology

While current IC₅₀ values are higher than conventional chemotherapeutics (e.g., cisplatin), Gingerenone A’s selectivity for cancer cells over normal cells (e.g., MDCK kidney cells) warrants exploration as an adjuvant therapy .

Metabolic Disorders

The dual AMPK activation and S6K1 inhibition mechanisms suggest potential in managing obesity-related complications, including type 2 diabetes and non-alcoholic fatty liver disease .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator